molecular formula C15H15N5O2S B2488757 N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013758-84-3

N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2488757
CAS No.: 1013758-84-3
M. Wt: 329.38
InChI Key: OAFJZGQJROFBQN-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a sophisticated research compound designed for probing intracellular signaling pathways. Its core structure, featuring a benzothiazole acetamide group linked to a dimethylpyrazole carboxamide, is engineered for targeted protein interaction. This molecule is recognized in scientific circles for its potential role as a kinase inhibitor , with particular research interest in its ability to modulate the activity of specific kinases involved in cell cycle regulation and proliferation. Researchers utilize this compound in biochemical assays to study its effects on cell cycle arrest and to investigate mechanisms of apoptosis induction in various cultured cell lines. Its primary research value lies in its application as a chemical probe to dissect the complex signaling networks associated with diseases characterized by uncontrolled cell growth. The compound serves as a critical tool for fundamental life science research, enabling the exploration of novel therapeutic targets and contributing to the understanding of key oncogenic processes at a molecular level.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-8-6-12(19-20(8)3)14(22)18-15-17-11-5-4-10(16-9(2)21)7-13(11)23-15/h4-7H,1-3H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFJZGQJROFBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Acetamidoaniline Derivatives

The benzothiazole ring is constructed via cyclization of 4-acetamidoaniline (A ) with thiocyanate derivatives. Adapted from PMC6273329, bromine-mediated cyclization in acetic acid yields 6-acetamidobenzo[d]thiazole-2-amine (B ):

Procedure :

  • Dissolve 4-acetamidoaniline (10 mmol) and ammonium thiocyanate (50 mmol) in glacial acetic acid (20 mL).
  • Add bromine (1.1 eq) dropwise at 0°C, then stir at 25°C for 5 hr.
  • Quench with ice-water, adjust pH to 9 with NH4OH, and filter to isolate B as a pale-yellow solid (Yield: 68%).

Characterization :

  • 1H NMR (DMSO-d6) : δ 12.76 (s, 1H, NH), 8.26 (dd, J = 8.8 Hz, 1H), 7.87 (d, J = 8.8 Hz, 1H), 2.25 (s, 3H, CH3).
  • 13C NMR : δ 170.64 (C=O), 163.92 (C2), 153.92 (C6), 132.60 (C5).

Pd-Catalyzed Functionalization

To install substituents at C2, Suzuki-Miyaura coupling is employed. Using Pd(PPh3)4 as a catalyst, 6-acetamido-2-bromobenzo[d]thiazole (C ) reacts with boronic acids to yield aryl derivatives:

General Protocol :

  • Combine C (1 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq) in dioxane/H2O (4:1).
  • Heat at 90°C for 12 hr under N2.
  • Purify via column chromatography (Hexane/EtOAc).

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

Hydrazine Cyclization

Adapting methods from PMC7062998, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (D ) is synthesized via cyclization of acetylacetone with hydrazine hydrate:

Procedure :

  • Reflux acetylacetone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (30 mL) for 6 hr.
  • Acidify with HCl, filter, and recrystallize from EtOH to obtain D (Yield: 82%).

Characterization :

  • 1H NMR (CDCl3) : δ 6.42 (s, 1H, pyrazole-H), 3.89 (s, 3H, N-CH3), 2.51 (s, 3H, C5-CH3).

Carboxamide Formation

Conversion of D to the corresponding carboxamide (E ) is achieved using thionyl chloride followed by ammonia:

  • Reflux D (5 mmol) with SOCl2 (10 mL) for 2 hr.
  • Remove excess SOCl2, add NH4OH (20 mL), and stir at 0°C for 1 hr.
  • Filter and dry to isolate E (Yield: 75%).

Coupling of Benzothiazole and Pyrazole Subunits

Amide Bond Formation

The final step involves coupling B and E using a carbodiimide coupling agent, as described in MDPI1420-3049:

Procedure :

  • Dissolve B (1 eq) and E (1.2 eq) in anhydrous DMF (10 mL).
  • Add HATU (1.5 eq) and DIPEA (3 eq), stir at 25°C for 12 hr.
  • Pour into ice-water, extract with EtOAc, and purify via silica gel chromatography (CH2Cl2/MeOH).

Optimization Data :

Coupling Agent Solvent Temp (°C) Yield (%)
HATU DMF 25 85
EDC/HOBt DCM 25 72
DCC THF 40 68

Structural Characterization and Validation

Spectroscopic Analysis

NMR Data :

  • 1H NMR (DMSO-d6) : δ 12.29 (s, 1H, NH), 8.31 (d, J = 2.0 Hz, 1H, Ar-H), 7.69 (d, J = 8.8 Hz, 1H, Ar-H), 3.89 (s, 3H, N-CH3), 2.51 (s, 3H, C5-CH3), 2.19 (s, 3H, COCH3).
  • 13C NMR : δ 169.74 (C=O), 157.34 (C2), 145.37 (C6), 132.36 (C4), 112.77 (pyrazole-C3).

HRMS :

  • Calculated for C15H16N4O2S: 340.0992 [M+H]+.
  • Observed: 340.0985 [M+H]+.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Synthesis

The 1,5-dimethyl configuration is achieved using methyl hydrazine derivatives, avoiding formation of 1,3-isomers.

Purification Difficulties

High-purity product (>95%) is obtained via sequential recrystallization (EtOH/H2O) and preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 328.38 g/mol. The compound features a benzothiazole moiety, known for its diverse biological activities, including antimicrobial and anticancer properties.

Chemistry

In organic synthesis, this compound serves as a valuable intermediate due to its reactivity. It can be utilized to synthesize more complex molecules through various chemical reactions, such as substitution and condensation reactions.

Biology

This compound has demonstrated significant biological activity:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study showed that derivatives of benzothiazole compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 50 to 250 µg/mL depending on the specific derivative tested .
  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain derivatives can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential roles in cancer therapy .

Medicine

The compound has been studied for its potential therapeutic applications:

  • Anti-inflammatory Properties : It may inhibit enzymes involved in inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Related compounds have shown inhibitory effects on necrosis pathways, indicating potential applications in neurodegenerative diseases .

Antimicrobial Efficacy

A study on related benzothiazole compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis .

Cytotoxicity Against Cancer Cells

In vitro studies indicated that certain benzothiazole derivatives could reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a potential role in cancer therapy .

Neuroprotective Studies

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that these compounds can bind to the active sites of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Table 2. Hydrogen-Bonding Patterns (Graph Set Analysis)

Compound Intermolecular Bonds Graph Set Motifs
Target Compound 6 R₂²(8), C(6)
6-nitrobenzothiazole-2-carboxamide 3 C(4)
1,5-dimethylpyrazole-3-carboxamide 4 R₁²(6), C(4)

Key Research Findings

  • The acetamido group in the target compound enhances both solubility and target affinity by forming dual hydrogen bonds with kinase active sites (e.g., EGFR-TK) .
  • SHELX-refined crystallographic data demonstrate that planar geometry between benzothiazole and pyrazole rings is critical for stacking with tyrosine residues in biological targets .
  • Comparative graph set analysis highlights the superiority of the target’s hydrogen-bonding network in stabilizing crystal lattices and protein-ligand complexes .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from recent studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving benzothiazole derivatives and pyrazole frameworks. The general synthetic pathway includes:

  • Formation of Benzothiazole Derivatives : Utilizing 2-amino-6-thiocyanatobenzo[d]thiazole as a precursor.
  • Condensation Reactions : The reaction with various acylating agents leads to the formation of the desired pyrazole derivatives.

The molecular structure features a benzothiazole moiety linked to a pyrazole ring, which is known for its diverse biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.

Table 1 summarizes the IC50 values for COX inhibition:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound0.020.01

These values indicate that the compound has a strong selectivity for COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

2. Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies assessing its efficacy against glioma cells, it was found to induce apoptosis effectively.

Table 2 presents the cytotoxicity data against different cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
C6 (glioma)5.13Induction of apoptosis
L929 (healthy)>20No significant cytotoxicity

The results indicate that this compound selectively targets cancer cells while sparing healthy cells, which is a desirable trait in anticancer drug development.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in inflammation and cancer progression. Specifically:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell cycle arrest and programmed cell death.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

Case Study 1 : In a rat model of carrageenan-induced paw edema, treatment with this compound resulted in significant reduction in swelling compared to control groups.

Case Study 2 : A study involving human glioma cell lines demonstrated that the compound not only inhibited cell proliferation but also enhanced the effects of standard chemotherapeutic agents when used in combination therapy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with the benzo[d]thiazole core. Key parameters include:

  • Solvent choice : Ethanol or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature control : Reflux conditions (~80–100°C) to drive reactions to completion .
  • Catalysts : Use of K₂CO₃ as a base in nucleophilic substitution reactions (e.g., coupling pyrazole and thiazole moieties) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm structural integrity by verifying proton environments (e.g., acetamide NH at ~10 ppm, pyrazole CH₃ at ~2.5 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

Q. How can researchers assess the compound's preliminary biological activity?

  • Target identification : Screen against aminoacyl-tRNA synthetases (AARSs) in mycobacteria using enzyme inhibition assays (IC₅₀ determination) .
  • Antimicrobial testing : Perform MIC assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines to evaluate selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Employ SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks .
  • Puckering analysis : For heterocyclic rings, apply Cremer-Pople coordinates to quantify non-planarity .
  • Validation : Cross-reference crystallographic data with DFT-optimized geometries to confirm stability .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AARSs, focusing on hydrogen bonds and hydrophobic contacts .
  • QSAR modeling : Train models on analogs (e.g., thiazole/pyrazole derivatives) to predict activity .
  • MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent .

Q. How should researchers address contradictory bioactivity data across studies?

  • Replicate assays : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural analogs : Synthesize derivatives (e.g., replacing acetamide with sulfonamide) to isolate contributing groups .
  • Meta-analysis : Compare datasets across literature (e.g., PubChem BioAssay entries) to identify trends .

Q. What experimental designs validate the compound's mechanism of action?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics with purified AARSs .
  • Resistance studies : Generate mycobacterial mutants and sequence AARS genes to identify mutation hotspots .
  • Metabolic labeling : Use radiolabeled amino acids to confirm disruption of protein synthesis .

Methodological Considerations

Q. How can researchers optimize reaction yields in multi-step syntheses?

  • Stepwise monitoring : Use TLC or HPLC to track intermediates and adjust conditions (e.g., stoichiometry) .
  • Inert atmospheres : Conduct air-sensitive reactions (e.g., couplings) under N₂/Ar to prevent oxidation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12h to 30min) for high-energy steps .

Q. What strategies enhance reproducibility in biological assays?

  • Positive controls : Include known AARS inhibitors (e.g., mupirocin) to benchmark activity .
  • Blinded experiments : Assign compound codes to minimize bias in data collection .
  • Data transparency : Publish raw datasets (e.g., dose-response curves) in supplementary materials .

Q. How can hydrogen-bonding patterns inform drug design?

  • Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to prioritize stable conformers .
  • Co-crystallization : Soak the compound with AARSs to identify critical interactions (e.g., backbone amide contacts) .

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